Lipophilicity Optimization for Passive Permeability
The target compound exhibits a computed logP of 2.55 and a logD₇.₄ of 2.55, placing it within the optimal range (1–3) for passive membrane permeability while avoiding excessive lipophilicity associated with promiscuity and poor solubility [1]. By comparison, the unsubstituted parent 1H-indol-5-amine (CAS 5192-03-0) has a logP of 0.70 and logD₇.₄ of 1.17—substantially lower and predictive of poorer passive diffusion across lipid bilayers . The des‑methyl analog 1-propyl-1H-indol-5-amine (CAS 143797-96-0) shows a logP of 2.35 and logD₇.₄ of 2.35, while the des‑propyl analog 2-methyl-1H-indol-5-amine (CAS 7570-49-2) shows a logP of 2.64 [2]. The dual substitution on the target compound thus achieves a balanced intermediate lipophilicity not attainable with either single-substituent analog alone.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) and distribution coefficient at pH 7.4 (logD₇.₄) |
|---|---|
| Target Compound Data | logP = 2.55, logD₇.₄ = 2.55 |
| Comparator Or Baseline | 1H-Indol-5-amine: logP = 0.70, logD₇.₄ = 1.17. 1-Propyl-1H-indol-5-amine: logP = 2.35, logD₇.₄ = 2.35. 2-Methyl-1H-indol-5-amine: logP = 2.64 |
| Quantified Difference | ΔlogP vs unsubstituted: +1.85; vs des‑methyl: +0.20; vs des‑propyl: −0.09 |
| Conditions | Computed values (JChem/ACD Labs Percepta); pH 7.4 for logD |
Why This Matters
A logD₇.₄ near 2.5 balances passive permeability with aqueous solubility, reducing the risk of poor oral absorption or non-specific binding that can confound in vitro assay results, making this compound a more suitable starting scaffold for lead optimisation than its more polar unsubstituted analog.
- [1] Chembase. 2-Methyl-1-propyl-1H-indol-5-amine – CBID:18764, Computed Properties: LogP, LogD₇.₄. http://www.chembase.cn/molecule-18764.html (accessed 2024). View Source
- [2] Molbase. 5-Amino-2-methylindole (CAS 7570-49-2) – LogP 2.63970; Chembase. 1-propyl-1H-indol-5-amine – CBID:265138, LogP 2.346. http://www.chembase.cn/molecule-265138.html (accessed 2024). View Source
